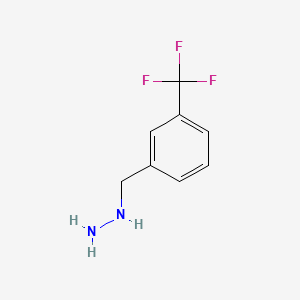

3-Trifluoromethylbenzylhydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Trifluoromethylbenzylhydrazine is a compound that is related to various hydrazine derivatives, which are of interest due to their potential biological activities and applications in chemical synthesis. While the provided papers do not directly discuss 3-Trifluoromethylbenzylhydrazine, they do provide insights into the chemistry of related hydrazine compounds and their derivatives, which can be useful in understanding the properties and reactivity of 3-Trifluoromethylbenzylhydrazine.

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various strategies, including condensation reactions and cyclization processes. For instance, the synthesis of a hydrazone derivative is reported through a condensation reaction of 4-chlorobenzaldehyde with a hydrazine derivative . Similarly, the synthesis of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles is achieved through a divergent reaction of β-CF3-1,3-enyne with hydrazines . These methods could potentially be adapted for the synthesis of 3-Trifluoromethylbenzylhydrazine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a hydrazone monohydrate derivative has been determined, revealing that the molecule is nearly planar except for certain moieties . This information is valuable for understanding the three-dimensional arrangement of atoms in 3-Trifluoromethylbenzylhydrazine and predicting its potential interactions with other molecules.

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, including cyclocondensation and nucleophilic addition. The reaction of hydrazinecarboxamides with tri/difluoroacetic anhydride leads to the formation of tri/difluoromethylated 1,2,4-triazol-5(4H)-ones , while the reaction of hydrazine with 1,2,4-oxadiazoles results in the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones . These reactions highlight the versatility of hydrazine derivatives in forming various heterocyclic compounds, which could be relevant for the reactivity of 3-Trifluoromethylbenzylhydrazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can vary widely depending on their structure. For instance, the presence of trifluoromethyl groups can influence the electron distribution and reactivity of the molecule . The solubility, melting point, and stability of these compounds can also be affected by their molecular structure, as seen in the case of a "latent" safety-catch linker that is stable under certain conditions . These properties are important for the practical application of 3-Trifluoromethylbenzylhydrazine in chemical synthesis and other fields.

Scientific Research Applications

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Application : This process involves the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Method : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents are used .

- Results : This method has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs, enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

-

Synthesis and Application of Trifluoromethylpyridines

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

- Method : The synthesis and applications of TFMP derivatives involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

properties

IUPAC Name |

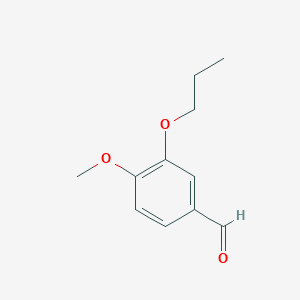

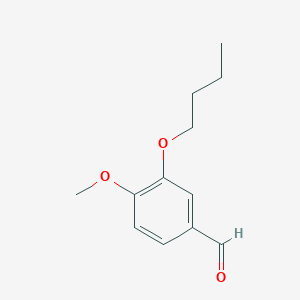

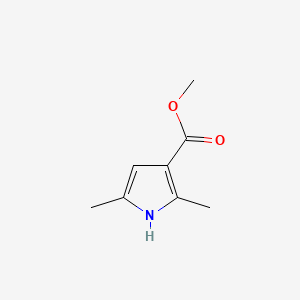

[3-(trifluoromethyl)phenyl]methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJSVMVEQWKXJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344815 |

Source

|

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trifluoromethylbenzylhydrazine | |

CAS RN |

51421-34-2 |

Source

|

| Record name | [[3-(Trifluoromethyl)phenyl]methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[3-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)